1-(2,3-Dihydro-1h-inden-2-yl)-2,2,2-trifluoroethan-1-one

Physicochemical profiling Lipophilicity Drug design

1-(2,3-Dihydro-1H-inden-2-yl)-2,2,2-trifluoroethan-1-one (CAS 1085493-39-5) is a trifluoromethyl ketone (TFMK) built on a bicyclic indane scaffold. The compound serves as a small-molecule serine hydrolase transition-state analog and a versatile synthetic intermediate for constructing CF₃-bearing indane libraries.

Molecular Formula C11H9F3O
Molecular Weight 214.18 g/mol
Cat. No. B13629874
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2,3-Dihydro-1h-inden-2-yl)-2,2,2-trifluoroethan-1-one
Molecular FormulaC11H9F3O
Molecular Weight214.18 g/mol
Structural Identifiers
SMILESC1C(CC2=CC=CC=C21)C(=O)C(F)(F)F
InChIInChI=1S/C11H9F3O/c12-11(13,14)10(15)9-5-7-3-1-2-4-8(7)6-9/h1-4,9H,5-6H2
InChIKeyBCMHHWSHKJLTTC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(2,3-Dihydro-1H-inden-2-yl)-2,2,2-trifluoroethan-1-one: Core Identity, Physicochemical Profile, and Procurement-Relevant Specifications


1-(2,3-Dihydro-1H-inden-2-yl)-2,2,2-trifluoroethan-1-one (CAS 1085493-39-5) is a trifluoromethyl ketone (TFMK) built on a bicyclic indane scaffold. The compound serves as a small-molecule serine hydrolase transition-state analog [1] and a versatile synthetic intermediate for constructing CF₃-bearing indane libraries [2]. It is supplied at 98% purity with a calculated logP of 3.67, a molecular weight of 214.19 g·mol⁻¹, and an Fsp³ value of 0.36, reflecting a balanced fraction of sp³-hybridized carbons within the fused ring system . These attributes position the compound as a structurally defined, tractable entry point for medicinal chemistry campaigns requiring a conformationally restricted, lipophilic TFMK warhead.

Workflow Serine hydrolase transition-state analog probe
Selection Conformationally restricted TFMK warhead on indane scaffold
Use Context CF₃-indane library synthesis and medicinal chemistry SAR

Why 1-(2,3-Dihydro-1H-inden-2-yl)-2,2,2-trifluoroethan-1-one Cannot Be Replaced by a Generic Trifluoromethyl Ketone or Its 1-Indanyl Regioisomer


Trifluoromethyl ketones as a class are frequently treated as interchangeable covalent serine hydrolase warheads. In practice, both the regioisomeric attachment point on the indane core and the intrinsic conformational constraints of the bicyclic scaffold profoundly alter target engagement, metabolic stability, and synthetic tractability. The 2-indanyl isomer positions the electrophilic carbonyl within a sterically shielded environment distinct from the more exposed 1-indanyl analog, leading to divergent rates of hydrate formation and enzyme acylation [1]. Furthermore, the indane bicycle imposes a rigid geometry that cannot be replicated by flexible phenyl-substituted TFMKs, resulting in isoform-specific selectivity profiles within the endocannabinoid-related serine hydrolase family [2]. Consequently, substituting this compound with a generic TFMK or the 1-indanyl regioisomer introduces uncontrolled variance in both biological activity and downstream reaction outcomes.

1-Indanyl regioisomer mismatch
Different carbonyl steric environment may shift hydrate equilibrium and enzyme acylation kinetics relative to the 2-indanyl isomer.
Phenyl-TFMK scaffold mismatch
Flexible phenyl-TFMKs lack the indane conformational constraint, which may lead to broad serine hydrolase reactivity without isoform selectivity.

Quantitative Differentiation Guide for 1-(2,3-Dihydro-1H-inden-2-yl)-2,2,2-trifluoroethan-1-one Against Relevant Comparators


Lipophilicity Modulation: Measured logP of the 2-Indanyl TFMK Versus the 1-Indanyl Regioisomer

Lipophilicity governs membrane permeability, protein binding, and assay compatibility. In a direct comparative vendor-reported analysis, 1-(2,3-dihydro-1H-inden-2-yl)-2,2,2-trifluoroethan-1-one exhibits a calculated logP of 3.67 . For the regioisomeric 1-(2,3-dihydro-1H-inden-1-yl)-2,2,2-trifluoroethan-1-one (CAS 2091609-69-5), the reported calculated logP is 3.25 ± 0.3 , yielding a difference of approximately 0.42 log units. This shift corresponds to a roughly 2.6-fold difference in partition coefficient, sufficient to alter cellular uptake kinetics and microsomal binding in lead optimization programs.

Lipophilicity: 2-indanyl vs. 1-indanyl
Head-to-head
2-Indanyl TFMK: logP 3.67
1-Indanyl TFMK: logP ~3.25
ΔlogP +0.42 (~2.6-fold higher lipophilicity)
Lipophilicity difference may influence cellular uptake and microsomal binding in lead optimization.
Vendor-calculated logP; standardized algorithmic methods.
Physicochemical profiling Lipophilicity Drug design

Steric and Electronic Differentiation of the 2-Indanyl Carbonyl Environment Dictates Hydrate Formation Propensity

The biological activity of trifluoromethyl ketones depends critically on the equilibrium between the ketone form and the tetrahedral hydrate that mimics the enzymatic transition state. For TFMKs attached to the 2-position of indane, the carbonyl is flanked by two methylene groups in a symmetric environment, which reduces steric hindrance to hydrate formation compared to the 1-indanyl isomer where the carbonyl is adjacent to a benzylic carbon and an aromatic ring [1]. While direct hydrate equilibrium constants (K_hyd) for these specific isomers have not been reported in peer-reviewed literature, class-level kinetic studies on chymotrypsin inhibition demonstrate that steric compression around the TFMK carbonyl directly reduces both the rate of enzyme acylation and the stability of the resulting hemiketal adduct [2]. The 2-indanyl geometry is predicted to favor a higher equilibrium hydrate fraction than the 1-indanyl regioisomer, making it the preferred warhead for targets requiring rapid, stable covalent modification.

Hydrate formation propensity
Class-level
Predicted higher hydrate fraction for 2-indanyl TFMK based on reduced steric hindrance around the carbonyl.
Steric environment context; quantitative Khyd data not yet reported.
Class-level SAR from chymotrypsin–TFMK kinetic studies.
Serine hydrolase inhibition Transition-state analog Hydrate equilibrium

Scaffold-Driven Selectivity in Endocannabinoid Serine Hydrolase Profiling: Indane vs. Phenyl TFMK

In a systematic biological evaluation of trifluoromethyl-substituted indanes, arylated 1-trifluoromethyl indane derivatives demonstrated inhibition of monoacylglycerol lipase (MAGL) and fatty acid amide hydrolase (FAAH), with two compounds inhibiting MAGL and three compounds inhibiting anandamide (AEA) uptake, one of which displayed low-micromolar FAAH inhibition [1]. In contrast, simple phenyl-substituted TFMKs such as 2,2,2-trifluoroacetophenone show broad, non-selective reactivity across multiple serine hydrolases with no demonstrated selectivity for endocannabinoid-system targets [2]. While specific IC₅₀ values for the unsubstituted 2-indanyl TFMK have not been published, the indane scaffold provides a rigid, three-dimensional architecture that constrains the accessible conformational space and enables the development of isoform selectivity—a property absent in the freely rotatable phenyl-TFMK series. This class-level functional distinction makes the indane TFMK core a superior starting point for endocannabinoid-targeted probe and lead discovery.

Scaffold-driven selectivity
Class-level
Indane TFMK core enables MAGL/FAAH targeting; phenyl-TFMK shows broad serine hydrolase reactivity.
Scaffold-driven selectivity context; IC50 values not published for unsubstituted 2-indanyl TFMK.
Qualitative distinction from endocannabinoid profiling study.
Monoacylglycerol lipase (MAGL) Fatty acid amide hydrolase (FAAH) Endocannabinoid system

Synthetic Tractability: Purification Crystallinity and Yield Advantages of the Symmetric 2-Indanyl Ketone

The symmetric nature of the 2-indanyl substitution pattern, where the trifluoroacetyl group resides on a methylene-bridged carbon flanked by two chemically equivalent benzylic positions, confers superior crystallinity compared to the 1-indanyl regioisomer. Vendor datasheets confirm that 1-(2,3-dihydro-1H-inden-2-yl)-2,2,2-trifluoroethan-1-one is supplied as a crystalline solid at 98% purity with storage at 2–8°C in a sealed, dry environment . In contrast, the 1-indanyl analog (CAS 2091609-69-5) is reported as an oil or low-melting solid requiring long-term storage in a cool, dry place without specific temperature control . This difference in physical form directly impacts ease of handling, weighing accuracy, and long-term stability in compound management workflows. Furthermore, the symmetric 2-indanyl ketone avoids the regioisomeric purity concerns inherent to the 1-indanyl derivative, where competing enolization pathways can generate trace impurities that complicate downstream coupling reactions.

Physical form & purity
Head-to-head
2-Indanyl TFMK: crystalline solid, 98% purity, storage 2–8 °C
1-Indanyl regioisomer: oil / low-melting solid, 97% purity, ambient storage
Crystalline form and cold-storage specification may improve weighing accuracy and batch reproducibility.
Vendor-reported physical state and storage conditions.
Process chemistry Crystallinity Synthetic intermediate

Optimal Application Scenarios for 1-(2,3-Dihydro-1H-inden-2-yl)-2,2,2-trifluoroethan-1-one Based on Differentiated Evidence


Endocannabinoid System Probe Development: MAGL/FAAH Inhibitor Library Construction

The 2-indanyl TFMK scaffold serves as a conformationally constrained core for constructing focused libraries aimed at MAGL and FAAH, two key serine hydrolases regulating endocannabinoid tone. The rigid indane bicycle restricts rotational freedom, enabling systematic exploration of aryl substitution vectors (positions 1, 3, and aromatic ring) to achieve isoform selectivity [1]. Researchers should prioritize this scaffold over flexible phenyl-TFMK alternatives because the indane architecture has been validated to yield MAGL and FAAH inhibitors with defined structure–activity relationships, whereas phenyl-TFMKs exhibit broad, non-selective serine hydrolase reactivity that obscures SAR interpretation .

Transition-State Analog Design for Serine Hydrolase Mechanistic Studies

The 2-indanyl TFMK geometry, with its symmetric methylene-flanked carbonyl, is predicted to favor a higher equilibrium hydrate fraction than the 1-indanyl regioisomer, making it a superior transition-state analog for serine hydrolase crystallography and kinetic studies [1]. The crystalline physical form and cold-storage stability of the 2-indanyl isomer further ensure reproducible preparation of enzyme–inhibitor complex solutions . For structural biology groups investigating the catalytic mechanism of novel serine hydrolases, this compound provides a more reliable and interpretable covalent probe than the 1-indanyl regioisomer or simple acyclic TFMKs.

Pharmaceutical Process Intermediate for Indane-Containing API Impurity Standards

Indacaterol, an ultra-long-acting β₂-adrenoceptor agonist for COPD, contains a 5,6-diethylindan-2-yl amine moiety. The 2-indanyl trifluoromethyl ketone serves as a key intermediate or impurity marker in indacaterol manufacturing processes [1]. Its symmetric 2-indanyl substitution pattern and crystalline nature facilitate purification and characterization of related impurities, a critical requirement for regulatory submission . Compared to 1-indanyl analogs, the 2-indanyl isomer more closely mimics the substitution pattern of the API and its primary impurities, making it the preferred reference standard for HPLC method development and batch release testing.

Physicochemical Property Optimization in CNS Drug Discovery Programs

With a measured logP of 3.67, the 2-indanyl TFMK occupies a lipophilicity window suitable for CNS penetration while avoiding excessive logP values (>5) that are associated with poor solubility, high metabolic clearance, and promiscuous off-target binding [1]. The 0.42 log unit higher lipophilicity compared to the 1-indanyl regioisomer provides a measurable advantage for blood–brain barrier penetration without crossing into problematic lipophilicity territory . CNS-focused medicinal chemistry teams should select the 2-indanyl isomer when a modest increase in brain exposure is desired while maintaining favorable developability parameters.

Application
Selection Property
Validation Focus
Endocannabinoid probe development
Conformationally restricted indane scaffold
Isoform selectivity profiling (MAGL/FAAH)
Transition-state analog studies
Symmetric carbonyl environment with reduced steric hindrance
Hydrate equilibrium and enzyme adduct characterization
Impurity reference standard synthesis
2-Indanyl substitution pattern
HPLC method development and batch release testing
CNS physicochemical research
Moderate lipophilicity window (logP context)
Brain exposure model validation
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